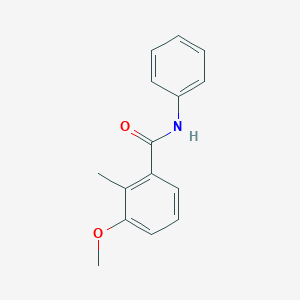

3-methoxy-2-methyl-N-phenylbenzamide

Description

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

3-methoxy-2-methyl-N-phenylbenzamide |

InChI |

InChI=1S/C15H15NO2/c1-11-13(9-6-10-14(11)18-2)15(17)16-12-7-4-3-5-8-12/h3-10H,1-2H3,(H,16,17) |

InChI Key |

JMYLVZGGEKBZAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1OC)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Reaction Overview

- Starting Material : 3-Methoxy-N-phenylbenzamide

- Reagents : n-butyllithium, methyl iodide

- Conditions : Controlled temperature and inert atmosphere to prevent side reactions.

This method highlights the versatility of benzamide derivatives in synthetic organic chemistry.

Antipsychotic Potential

Research indicates that benzamides, including 3-methoxy-2-methyl-N-phenylbenzamide, may exhibit antipsychotic properties similar to those of sulpiride, a known dopamine receptor antagonist. These compounds can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating psychiatric disorders .

Cytotoxicity Studies

Investigations into the cytotoxic effects of benzamide derivatives have shown promising results. For instance, studies employing the MTT assay have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

Case Study: Cytotoxicity Assay Methodology

- Cell Culture : Cancer cells are cultivated at a density of cells per well.

- Treatment : Various concentrations of test compounds are added and incubated for 48 hours.

- Assay : After incubation, MTT solution is added to assess cell viability based on optical density measurements.

Enzyme Inhibition Studies

Inhibition studies involving related benzamide derivatives have indicated significant activity against specific enzymes associated with disease modulation. This suggests that this compound could also possess similar inhibitory effects, warranting further investigation into its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-methoxy-2-methyl-N-phenylbenzamide and related benzamide derivatives:

Key Observations:

Substituent Effects: Methoxy vs. Isopropoxy substituents (e.g., in mepronil ) enhance pesticidal activity by improving target binding. Methyl vs. Trifluoromethyl: The 2-methyl group offers steric hindrance, while trifluoromethyl (as in flutolanil ) introduces strong electron-withdrawing effects, increasing compound stability and bioactivity.

Functional Applications :

- Catalysis : N,O-bidentate benzamides (e.g., ) facilitate regioselective C–H activation, suggesting that this compound could serve a similar role.

- Bioactivity : Pesticidal benzamides (e.g., mepronil ) highlight the importance of alkoxy and aryl groups in agrochemical design, positioning this compound as a candidate for antifungal screening.

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The methyl and methoxy groups may synergize to enhance metabolic stability compared to derivatives with bulkier substituents (e.g., isopropoxy in ).

- Unresolved Questions : The exact biological or catalytic efficacy of this compound remains unverified; further studies could benchmark it against flutolanil or mepronil for pesticidal activity.

Preparation Methods

Acylation of Aniline with 3-Methoxybenzoyl Chloride

The foundational step in synthesizing 3-methoxy-2-methyl-N-phenylbenzamide involves the acylation of aniline with 3-methoxybenzoyl chloride. This reaction typically proceeds in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) under inert conditions.

Mechanism and Conditions :

-

Reagents : 3-Methoxybenzoyl chloride (1.0 equiv), aniline (1.1–1.2 equiv).

-

Solvent : THF or CH₂Cl₂.

-

Base : Potassium carbonate (2.0–2.5 equiv) to neutralize HCl by-products.

-

Temperature : Room temperature (20–25°C).

The reaction forms 3-methoxy-N-phenylbenzamide, which is subsequently alkylated to introduce the 2-methyl group.

Alkylation Using Grignard Reagents

The introduction of the 2-methyl group employs a Grignard reaction, as detailed in U.S. Pat. No. 5,910,605 and EP0857713A1.

Procedure :

-

Grignard Reagent Formation :

-

Quenching and Workup :

-

The reaction mixture is quenched with aqueous ammonium chloride.

-

The organic layer is separated, dried over MgSO₄, and concentrated.

-

Purification via silica gel chromatography (petroleum ether/ethyl acetate) yields this compound.

-

Challenges :

-

Low-Temperature Requirements : Maintaining -70°C is technically demanding on an industrial scale.

-

By-Products : Methyl chloride and bromide, classified as carcinogens, are generated during alkylation.

| Parameter | Grignard Method | Alternative Alkylation |

|---|---|---|

| Temperature | -70°C | 25°C |

| Solvent | THF | CH₂Cl₂ |

| Yield | 60–70% | 33% |

| By-Product Handling | Complex | Simplified |

Reaction Optimization and Conditions

Solvent Selection

Temperature and Catalysis

-

Low-Temperature Alkylation : Enhances regioselectivity but increases energy costs.

-

Catalyst-Free Conditions : Most methods avoid catalysts, relying on stoichiometric reagents.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Challenges and Limitations

Q & A

Q. What are the common synthetic routes for preparing 3-methoxy-2-methyl-N-phenylbenzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 3-methoxy-2-methylbenzoic acid derivatives with aniline or substituted anilines. Key methods include:

- Amide coupling via activated intermediates : Using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) at low temperatures (-50°C) to minimize side reactions .

- Reductive amination : Pd/C-catalyzed hydrogenation of nitro intermediates in methanol at room temperature, though this may require longer reaction times (~18 hours) .

- Direct acylation : Reacting acid chlorides (e.g., 3-methoxy-2-methylbenzoyl chloride) with aniline derivatives in dichloromethane with pyridine as a base .

Critical factors : Temperature control (low temps reduce hydrolysis), solvent polarity (CH₂Cl₂ favors acylation), and stoichiometric ratios of coupling reagents (excess DCC improves yields).

Q. What analytical techniques are recommended for characterizing this compound?

Standard characterization includes:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and amide bond formation .

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification .

- UV-Vis and fluorescence spectroscopy : To study electronic properties and pH-dependent fluorescence behavior (e.g., λex/λem shifts under varying pH) .

- Chromatography : HPLC or TLC for purity assessment, especially after coupling reactions .

Q. How do pH and solvent systems affect the stability and fluorescence properties of this compound?

- pH effects : Fluorescence intensity is maximized in neutral to slightly alkaline conditions (pH 7–8), as protonation/deprotonation of functional groups (e.g., methoxy or amide) quenches fluorescence at extremes (pH <3 or >10) .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility but may reduce fluorescence quantum yield due to solvation effects .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address regioselectivity challenges in synthesizing derivatives?

- Directed ortho-metalation : Use directing groups (e.g., methoxy) to control substitution patterns during functionalization .

- Protecting group strategies : Temporary protection of reactive sites (e.g., silylation with TIPSCl) to prevent undesired side reactions .

- AI-guided synthesis planning : Tools like Pistachio or Reaxys models predict feasible routes and regioselective outcomes .

Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound in biological systems?

- Bioisosteric replacement : Substitute the phenyl or methoxy group with halogens or trifluoromethyl to assess activity changes .

- Fluorescence-based assays : Monitor interactions with biomolecules (e.g., metal ions like Pb²⁺) via spectrofluorometric titration .

- Docking studies : Computational modeling to predict binding affinities with target enzymes or receptors .

Q. How can contradictory data on bioactivity or synthetic yields be resolved?

- Systematic parameter screening : Vary solvents, catalysts, and temperatures to identify reproducibility issues (e.g., Pd/C batch variability in hydrogenation) .

- Meta-analysis : Compare datasets across studies to isolate confounding variables (e.g., impurity profiles in starting materials) .

- Cross-validation : Use orthogonal analytical methods (e.g., XRD for crystallinity vs. NMR for functional group integrity) .

Q. What advanced spectrofluorometric approaches are used to investigate this compound’s interactions with metal ions?

- Stern-Volmer analysis : Quantify quenching constants (KSV) to determine binding stoichiometry with ions like Pb²⁺ or Cu²⁺ .

- Time-resolved fluorescence : Measure lifetime changes to distinguish static vs. dynamic quenching mechanisms .

- pH titration coupled with fluorescence : Map pH-dependent binding efficiency (e.g., optimal Pb²⁺ complexation at pH 6.5) .

Q. What safety protocols are critical when handling this compound and its intermediates?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods when working with volatile intermediates (e.g., benzoyl chlorides) .

- Waste disposal : Segregate halogenated byproducts (e.g., chloro derivatives) for specialized treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.